N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-10(8-6-7-8)13-12-15-14-11(17-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHRGMBCLFOZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
The oxadiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds derived from the 5-phenyl-1,3,4-oxadiazole scaffold have shown significant anti-proliferative effects against various cancer cell lines. A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating their potential as anticancer agents .
1.2 Antimicrobial Properties
N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide and its derivatives have been evaluated for antimicrobial activity against a range of pathogens. Research indicates that these compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . For example, a series of 1,3,4-oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
1.3 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that derivatives of 5-phenyl-1,3,4-oxadiazole can inhibit inflammatory responses in vitro and in vivo models . This suggests potential applications in treating inflammatory diseases.
1.4 Neuroprotective Effects
Recent studies have highlighted the neuroprotective capabilities of this compound. Compounds containing this scaffold have shown promise in inhibiting acetylcholinesterase activity, which is beneficial in neurodegenerative diseases like Alzheimer's .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
2.1 Microwave-Assisted Synthesis
Recent advancements in synthetic methodologies include microwave-assisted synthesis techniques that enhance reaction efficiency and yield. This method has been applied to create unsymmetrical 5-phenyl-1,3,4-oxadiazoles with various substituents .
2.2 Fragment-Based Drug Design
Fragment-based approaches have also been utilized to optimize the biological activity of oxadiazole derivatives. By modifying substituents on the oxadiazole ring and evaluating their effects on biological activity, researchers can develop more potent compounds .
Case Studies
Case Study 1: Anticancer Activity
A study focused on synthesizing a series of oxadiazole derivatives and evaluating their anticancer properties against multiple cell lines. The findings revealed that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents, showcasing their potential as novel anticancer drugs .
Case Study 2: Antimicrobial Efficacy
In another investigation, a range of 5-substituted oxadiazoles was tested for antimicrobial activity against clinical strains of bacteria and fungi. The results indicated that specific derivatives not only inhibited microbial growth but also displayed synergistic effects when combined with existing antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Diversity : The target compound replaces the furan-carbohydrazide derivatives in analogs 6c–6g with a cyclopropanecarboxamide group. This substitution likely reduces steric bulk and alters electronic properties due to the cyclopropane’s ring strain and sp³ hybridization .
- Synthetic Yields: Analogs 6d and 6e achieved high yields (88–91%), suggesting efficient condensation reactions, whereas 6c and 6g had lower yields (~40%), possibly due to steric hindrance or solubility issues.
Physicochemical Properties
Melting Points :
- Analogs with electron-withdrawing groups (e.g., 6d, nitro-substituted) exhibit higher melting points (295–296°C), indicating stronger intermolecular interactions. The cyclopropane group in the target compound may lower melting points due to reduced symmetry, but this remains speculative without experimental data .
Spectroscopic Features :
- IR spectra of analogs confirm the presence of C=N (1560–1620 cm⁻¹) and C=O amide (1650–1700 cm⁻¹) stretches.
Oxadiazole Derivatives ()
- However, 1,3,4-oxadiazoles are well-documented for antimicrobial, anticancer, and anti-inflammatory properties, often attributed to their ability to mimic peptide bonds and interact with biological targets .
Tetrazole and Triazole Analogs (Evidences 3–5)
- Tetrazole-based urea derivatives (–4): Exhibited herbicidal and plant growth-regulating activity. For example, compound 2h (tetrazole with p-methoxybenzoylurea) showed potent auxin-like activity, while 2j (p-bromobenzoylurea) demonstrated cytokinin effects .
- Triazole-carboxylate derivatives (): Displayed growth regulation in plants, likely due to hydrogen bonding with hormone receptors .
However, the absence of electron-withdrawing groups (e.g., nitro in 6d) might reduce herbicidal activity relative to –4 compounds .
Biological Activity
N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.
Overview of Biological Activity
The biological activity of this compound is primarily linked to its interactions with various cellular targets. Research indicates that this compound exhibits antimicrobial , anticancer , and anti-inflammatory properties.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial and fungal strains. |
| Anticancer | Induces cytotoxic effects in several cancer cell lines through multiple pathways. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
The molecular mechanisms through which this compound exerts its biological effects are complex and multifaceted:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDACs), which play critical roles in DNA synthesis and epigenetic regulation respectively .
- Cell Signaling Modulation : It influences various signaling pathways by interacting with proteins that regulate cell proliferation and survival. Notably, it has been identified as a potent inhibitor of Notum carboxylesterase, a negative regulator of the Wnt signaling pathway, which is crucial for cell differentiation and proliferation .
- Gene Expression Alteration : The compound can modulate gene expression profiles associated with apoptosis and cell cycle regulation, leading to enhanced cytotoxicity against cancer cells .
Case Studies
Research has demonstrated the efficacy of this compound in various experimental models:
- Anticancer Studies : A study evaluated the compound's effects on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing significant reductions in cell viability and induction of apoptosis through caspase activation pathways .
- Anti-inflammatory Effects : In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Q & A
Q. What synthetic methodologies are effective for preparing N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide?
The compound can be synthesized via S-alkylation reactions between cyclopropanecarboxamide derivatives and 5-phenyl-1,3,4-oxadiazole precursors. For example, tetrahydrofuran (THF) is a suitable solvent, and methanesulfonic acid acts as a catalyst under reflux conditions. Ultrasound irradiation has been shown to enhance reaction efficiency and yield by promoting faster kinetic rates compared to conventional heating .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H NMR : Confirms proton environments, particularly the cyclopropane and oxadiazole moieties.
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves 3D molecular geometry, including bond angles and dihedral angles (e.g., coordination modes of oxadiazole rings) .
Q. How is the hydrolytic stability of this compound assessed under physiological conditions?
Stability studies involve incubating the compound in buffered solutions (pH 1–10) at 37°C, followed by HPLC or LC-MS analysis to monitor degradation products. The cyclopropane ring’s strain and oxadiazole’s aromaticity contribute to resistance against hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., bacterial strain susceptibility, solvent choice). To address this:
Q. How can X-ray crystallography and SHELXL refinement elucidate structural interactions in coordination complexes?
Single-crystal X-ray diffraction resolves the ligand’s coordination modes (e.g., µ3-bridging via oxadiazole N/O atoms). SHELXL refines parameters like anisotropic displacement and hydrogen bonding, critical for understanding metal-ligand interactions in supramolecular architectures .
Q. What computational approaches predict the compound’s target specificity in drug design?
- Molecular docking : Models binding to enzymes like CYP51 (targeted in Chagas disease) to identify key interactions (e.g., π-π stacking with phenyl groups).
- Molecular dynamics (MD) : Simulates ligand-protein stability under physiological conditions.
- QSAR : Relates substituent effects (e.g., electron-withdrawing groups on the oxadiazole) to activity .
Q. How is oral bioavailability optimized for this compound in pharmacokinetic studies?
- Murine models : Administer the compound orally and intravenously to calculate bioavailability (AUC ratio).
- Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes.
- Caco-2 assays : Assess intestinal permeability and P-glycoprotein efflux .
Methodological Insights from Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
